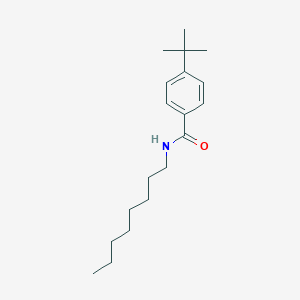

4-tert-butyl-N-octylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H31NO |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

4-tert-butyl-N-octylbenzamide |

InChI |

InChI=1S/C19H31NO/c1-5-6-7-8-9-10-15-20-18(21)16-11-13-17(14-12-16)19(2,3)4/h11-14H,5-10,15H2,1-4H3,(H,20,21) |

InChI Key |

GKRRAGNVJJIKES-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butyl N Octylbenzamide and Analogues

Classical Amide Bond Formation Approaches to N-Alkylbenzamides and 4-Substituted BenzamidesCurrent time information in Bangalore, IN.rsc.orgnih.govacs.org

The most fundamental and widely used methods for synthesizing amides involve the direct coupling of a carboxylic acid derivative with an amine. These techniques are valued for their reliability and broad applicability.

Acyl Halide/Amine Condensation Methodsresearchgate.netrsc.org

A cornerstone of amide synthesis is the condensation reaction between an acyl halide and an amine. This method is highly efficient due to the high reactivity of the acyl halide. The synthesis of 4-tert-butyl-N-octylbenzamide via this route would begin with the conversion of 4-tert-butylbenzoic acid to its more reactive acyl chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. metu.edu.trrdd.edu.iq The resulting 4-tert-butylbenzoyl chloride is then reacted with n-octylamine. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. derpharmachemica.com

This approach is broadly applicable to a variety of substituted benzoyl chlorides and amines, allowing for the synthesis of a diverse library of N-alkylbenzamides. derpharmachemica.com For instance, various N-substituted benzamides have been synthesized by condensing substituted acid chlorides with different primary or secondary amines in a suitable solvent like dimethylacetamide (DMA). derpharmachemica.com

Table 1: Representative Acyl Halide/Amine Condensation Reactions

| Acyl Chloride | Amine | Base | Solvent | Product |

|---|---|---|---|---|

| 4-tert-butylbenzoyl chloride | n-octylamine | Triethylamine | Dichloromethane | This compound |

| 4-nitrobenzoyl chloride researchgate.net | Aniline derivatives | - | Dichloromethane | 4-nitro-N-arylbenzamides researchgate.net |

| 4-amino-3,5-dichlorobenzoyl chloride derpharmachemica.com | Aniline | Triethylamine | DMA | 4-amino-3,5-dichloro-N-phenylbenzamide derpharmachemica.com |

Carbodiimide-Mediated Amidation (e.g., using WSCD.HCl)nih.gov

Carbodiimide-mediated coupling is another classic and powerful method for forming amide bonds directly from carboxylic acids and amines, avoiding the need to first synthesize an acyl halide. Water-soluble carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl or WSCD.HCl), are particularly useful because the urea (B33335) byproduct is water-soluble and easily removed during aqueous workup. bachem.combiotrend.comfujifilm.com

In this procedure, the carbodiimide (B86325) activates the carboxyl group of 4-tert-butylbenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by n-octylamine to form the desired amide, this compound. Often, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is included to improve efficiency and suppress side reactions. cbijournal.com This method is known for its mild reaction conditions and is a staple in peptide synthesis. bachem.comcbijournal.com

Table 2: Typical Components for Carbodiimide-Mediated Amidation

| Carboxylic Acid | Amine | Coupling Reagent | Additive (Optional) |

|---|---|---|---|

| 4-tert-butylbenzoic acid | n-octylamine | WSCD.HCl (EDC.HCl) biotrend.com | HOBt cbijournal.com |

| 4-methylbenzoic acid cbijournal.com | o-Toluidine cbijournal.com | Peptide Reagent | HOBt cbijournal.com |

Advanced Synthetic Strategies for Benzamide (B126) Derivatives

Beyond classical methods, contemporary organic synthesis offers advanced strategies that provide novel entry points to complex benzamide structures, often with improved efficiency and selectivity.

Palladium-Catalyzed C-H Activation and Functionalization Routesscispace.com

Transition-metal catalysis, particularly with palladium, has revolutionized synthetic chemistry by enabling the direct functionalization of otherwise inert C-H bonds. acs.org For benzamide derivatives, this approach allows for the modification of the aromatic ring after the amide has been formed. The amide's nitrogen atom can act as a directing group, guiding the palladium catalyst to activate a specific C-H bond, typically at the ortho position. nih.govrsc.org

This strategy has been used for various transformations, including the silylation, germanylation, and alkenylation of the benzamide's aromatic core. rsc.orgnih.gov For example, palladium catalysts can facilitate the coupling of benzamides with disilanes or 3-bromo-3,3-difluoropropene, introducing new functional groups onto the benzene (B151609) ring with high regioselectivity. rsc.orgnih.gov While not a direct synthesis of the amide bond itself, this method is a powerful tool for creating complex analogues from simpler benzamide precursors. acs.orgresearchgate.net

Table 3: Examples of Palladium-Catalyzed C-H Functionalization of Benzamides

| Benzamide Substrate | Coupling Partner | Palladium Catalyst | Outcome |

|---|---|---|---|

| General Benzamides | Disilanes | Palladium(II) Acetate | C-H Silylation nih.gov |

| General Benzamides | 3-bromo-3,3-difluoropropene (BDFP) | Palladium(II) Acetate | C-H Difluoroallylation rsc.org |

| N-substituted Benzamides | Alkynes | Pd/C | Annulation to form Isoquinolones researchgate.net |

Innovative Hydroamination Techniques for Sterically Hindered Amine Motifsrsc.org

Hydroamination, the addition of an N-H bond of an amine across an unsaturated carbon-carbon bond (alkene or alkyne), is a highly atom-economical method for forming C-N bonds. nih.govlibretexts.org This technique presents an alternative strategy for synthesizing N-alkyl amides, particularly those with bulky or sterically hindered amine components, which can be challenging to prepare using traditional methods. acs.orgsigmaaldrich.com

Catalysts based on rhodium, lanthanides, and other transition metals have been developed for both intermolecular and intramolecular hydroamination reactions. nih.govlibretexts.orgacs.org For instance, rhodium-catalyzed hydroamination of allyl amine derivatives can be used to access a variety of unsymmetrical vicinal diamines. nih.gov While not a direct route to this compound, the principles of hydroamination are crucial for synthesizing precursors or analogues containing complex N-alkyl groups that are otherwise difficult to install. acs.org The rate and success of these reactions can be sensitive to steric hindrance at both the amine and the olefin. nih.govlibretexts.org

Multi-Step Chemical Transformations and Functional Group InterconversionsCurrent time information in Bangalore, IN.rsc.orgnih.gov

Complex organic molecules are often assembled through multi-step synthetic sequences that rely on functional group interconversions (FGI). solubilityofthings.comlkouniv.ac.inwikipedia.org FGI is the process of converting one functional group into another, a key strategy in retrosynthetic analysis. lkouniv.ac.inwikipedia.org This approach allows chemists to use readily available starting materials and introduce sensitive functional groups at later stages of a synthesis.

For the synthesis of a 4-substituted N-alkylbenzamide, a multi-step sequence could involve several FGIs. A prominent example is the synthesis of amino-substituted benzamides from their nitro-substituted counterparts. researchgate.net A synthetic route might start with a commercially available nitrobenzoic acid. The acid is first converted to an amide via one of the classical methods described above (e.g., acyl halide or carbodiimide coupling). In a subsequent step, the nitro group is reduced to an amine, commonly through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. researchgate.net This two-step process of amidation followed by reduction is a classic demonstration of FGI in the synthesis of complex benzamides.

Table 4: Common Functional Group Interconversions in Benzamide Synthesis

| Initial Functional Group | Target Functional Group | Reagents/Reaction Type | Reference |

|---|---|---|---|

| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pd/C (Catalytic Hydrogenation) | researchgate.net |

| Carboxylic Acid (-COOH) | Acyl Chloride (-COCl) | Thionyl Chloride (SOCl₂) | metu.edu.trrdd.edu.iq |

| Alcohol (-OH) | Halide (-Br, -Cl) | PBr₃, SOCl₂ | vanderbilt.edu |

| Amide (-CONH₂) | Nitrile (-CN) | Dehydration (e.g., POCl₃, P₂O₅) | vanderbilt.edu |

Synthesis of Key Precursors: 4-tert-Butylbenzoic Acid Derivatives and Octylamines

The preparation of high-purity precursors is a fundamental prerequisite for the successful synthesis of this compound. This involves distinct synthetic pathways for the carboxylic acid and amine components.

4-tert-Butylbenzoic Acid and Its Derivatives:

4-tert-butylbenzoic acid (p-TBBA) is a commercially available solid, but it can also be synthesized in the laboratory, most commonly through the oxidation of p-tert-butyltoluene (PTBT). One effective method involves the liquid-phase oxidation of PTBT using air or oxygen as the oxidant in the presence of a cobalt salt catalyst, such as cobalt acetylacetonate(II) or cobalt acetate. nih.govresearchgate.netgoogle.com This process can achieve high conversion rates and yields, with some reported yields of p-TBBA reaching up to 94.8%. researchgate.net

For the subsequent amide coupling, the carboxylic acid is often converted into a more reactive derivative to facilitate the reaction. Common strategies include:

Acyl Chloride Formation: The carboxylic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-tert-butylbenzoyl chloride. This highly reactive acyl chloride can then directly react with n-octylamine.

Esterification: Conversion to an ester, such as methyl 4-tert-butylbenzoate, can be achieved via Fischer esterification by refluxing the acid in methanol (B129727) with a catalytic amount of strong acid like H₂SO₄. mdpi.com While esters are less reactive than acyl chlorides, they can be used in certain catalyzed amide formation reactions.

n-Octylamine:

n-Octylamine can be synthesized through several established methods:

Reductive Amination: A common industrial route involves the reaction of n-octanol with ammonia (B1221849) over a catalyst at elevated temperature and pressure. google.comgoogle.com This method can be tailored to produce primary amines.

Gabriel Synthesis: For a laboratory-scale synthesis that cleanly produces a primary amine, the Gabriel synthesis is a reliable choice. rsc.org This method involves the reaction of potassium phthalimide (B116566) with n-octyl bromide, followed by the hydrolysis or hydrazinolysis of the resulting N-octylphthalimide to release the free n-octylamine. rsc.org This method avoids the formation of secondary and tertiary amine by-products that can occur in direct alkylation of ammonia. rsc.org

Reduction of Octanamide: n-Octylamine can also be prepared by the reduction of n-octanamide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the amide to the corresponding amine in high yield. epj-conferences.org

The table below summarizes common synthetic routes for these key precursors.

| Precursor | Starting Material(s) | Key Reagents/Catalyst | Typical Conditions | Ref. |

| 4-tert-Butylbenzoic Acid | p-tert-Butyltoluene | Cobalt Acetate, O₂ | 135-155 °C | google.com |

| 4-tert-Butylbenzoyl Chloride | 4-tert-Butylbenzoic Acid | Thionyl Chloride (SOCl₂) | Room Temp. or Gentle Heating | sci-hub.se |

| Methyl 4-tert-butylbenzoate | 4-tert-Butylbenzoic Acid | Methanol, H₂SO₄ (cat.) | Reflux | mdpi.com |

| n-Octylamine | n-Octyl Bromide, Potassium Phthalimide | Hydrazine | Reflux (two steps) | rsc.org |

| n-Octylamine | n-Octanol, Ammonia | Cu-Cr or Ni Catalyst, H₂ | 120-250 °C, High Pressure | google.comgoogle.com |

| n-Octylamine | n-Octanamide | Lithium Aluminum Hydride (LiAlH₄) | 70 °C in THF | epj-conferences.org |

Molecular Structure and Conformational Analysis of 4 Tert Butyl N Octylbenzamide

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-tert-butyl-N-octylbenzamide, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the 4-tert-butylphenyl group typically appear as a set of doublets in the downfield region of the spectrum. The nine equivalent protons of the tert-butyl group give rise to a sharp singlet. The protons of the N-octyl chain exhibit characteristic multiplets, with the methylene (B1212753) group adjacent to the nitrogen atom appearing at a lower field due to the deshielding effect of the amide group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would be expected to show distinct signals for the carbonyl carbon of the amide group, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the aromatic ring, and the eight carbons of the octyl chain.

For comparison, in N,4-di-tert-butylbenzamide, the carbon signals for the N-tert-butyl group appear at 53.0 and 28.2 ppm. nih.gov In N-(tert-butyl)-4-methoxybenzamide, the N-tert-butyl carbon signals are at 51.4 and 28.9 ppm, while the aromatic carbons and the carbonyl carbon have shifts at 166.4, 161.8, 128.4, 128.1, and 113.5 ppm. rsc.org

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.0 | 125 - 135 |

| Amide NH | 5.5 - 6.5 | - |

| N-CH₂ | 3.2 - 3.6 | 40 - 45 |

| tert-Butyl CH₃ | 1.3 - 1.5 | 31 - 32 |

| tert-Butyl C | - | 34 - 36 |

| Octyl CH₂ | 1.2 - 1.7 | 22 - 32 |

| Octyl CH₃ | 0.8 - 1.0 | ~14 |

| Carbonyl C=O | - | 165 - 168 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1630-1680 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amide, which usually appears as a sharp band around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chains would be observed in the 2850-3100 cm⁻¹ region.

For comparison, N-(tert-butyl)-4-methoxybenzamide shows a strong C=O absorption at 1646 cm⁻¹ and an N-H stretch at 3330 cm⁻¹. rsc.org N-(tert-butyl)-4-bromobenzamide displays a C=O band at 1652 cm⁻¹ and an N-H stretch at 3355 cm⁻¹. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3350 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very precise determination of the molecular weight, allowing for the confirmation of the elemental composition.

The molecular formula for this compound is C₁₉H₃₁NO, which corresponds to a molar mass of 289.46 g/mol . The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 289.

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, common fragmentation pathways would involve cleavage of the amide bond and fragmentation of the alkyl chains. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation for amides. libretexts.org This could lead to the formation of a [C₁₁H₁₃O]⁺ ion (m/z 161) corresponding to the 4-tert-butylbenzoyl cation. Another significant fragmentation would be the loss of the octyl group.

Solid-State Structural Elucidation by X-ray Crystallography

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. wikipedia.org

Crystal Packing and Intermolecular Interactions in 4-tert-butylbenzamide (B1266068) Derivatives

While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of related benzamide (B126) derivatives reveals common packing motifs and intermolecular interactions.

Benzamide and its derivatives often form hydrogen-bonded cyclic dimers or ribbons. researchgate.net These hydrogen bonds typically involve the amide N-H group as a donor and the carbonyl oxygen as an acceptor. In the solid state, these hydrogen-bonded motifs can be further organized through van der Waals forces and, in some cases, π-π stacking interactions between the aromatic rings.

In a study of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, single-crystal analysis revealed a three-dimensional cross-stacking arrangement driven by C-H···π interactions and various hydrogen bonds. researchgate.net The molecules formed X-shaped dimers through hydrogen bonding between a tert-butylphenyl hydrogen and the carbonyl oxygen. researchgate.net These dimers then connected through C-H···π interactions between the hydrogen of a tert-butyl group and the tert-butylphenyl ring of an adjacent molecule. researchgate.net

Polymorphism and Crystallization Engineering Studies

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. The study of benzamide itself has revealed a complex crystallographic landscape with multiple polymorphs having been identified. acs.org

Crystallization engineering aims to control the formation of specific crystal forms by manipulating crystallization conditions. The presence of additives during crystallization can influence the crystal morphology and structure. researchgate.net For benzamide derivatives, even small changes in crystallization conditions or the introduction of additives can lead to different supramolecular structures and polymorphism. researchgate.net Disorder is a common feature in molecular crystals of benzamides, which can be suppressed by substitutions on the phenyl ring, such as fluorination. acs.orgnih.gov This suggests that the nature and position of substituents on the benzamide scaffold play a crucial role in directing the crystal packing.

Conformational Flexibility and Dynamics of the N-Octyl Chain and 4-tert-Butyl Group

Flexibility of the N-Octyl Chain:

The N-octyl chain, an eight-carbon alkyl substituent, imparts significant conformational flexibility to the molecule. This flexibility arises from the rotation around the seven carbon-carbon single bonds and the carbon-nitrogen bond. The conformation of such chains is typically characterized by a series of dihedral angles, which can adopt either a low-energy anti (trans) conformation or a higher-energy gauche conformation.

In crystalline states, long alkyl chains often adopt a regular, all-anti conformation to maximize van der Waals interactions and achieve dense packing. However, the introduction of long alkyl chains is also known to enhance the flexibility of molecular crystals nih.gov. In different crystalline environments, these chains can exhibit various packing modes, including interdigitation or the formation of distinct hydrophobic layers whiterose.ac.ukchemrxiv.org. The dynamics of these chains are highly dependent on temperature. At lower temperatures, their motion is often restricted, but as the temperature increases, they can undergo more complex motions, including uniaxial rotation and the propagation of gauche defects along the chain whiterose.ac.uk.

The presence of long alkyl chains can be a significant hurdle in obtaining single crystals suitable for X-ray diffraction, as their pliability can lead to disordered structures zju.edu.cn. This inherent flexibility is a key characteristic of molecules like this compound.

Dynamics and Steric Influence of the 4-tert-Butyl Group:

The tert-butyl group is a bulky substituent known for exerting significant steric influence on the conformation of adjacent molecular fragments. Its primary dynamic motion is the rotation around the C(phenyl)-C(tert-butyl) single bond. While this rotation is generally fast, its presence can restrict the rotation of other nearby groups.

In the context of benzamides, a bulky group on the phenyl ring can influence the orientation of the amide plane relative to the ring. More critically, bulky substituents on the amide nitrogen or the aromatic ring can lead to a twisted amide bond to alleviate steric strain nih.govrsc.org. Computational studies on sterically hindered amides show that bulky groups, such as a tert-butyl group, can cause significant distortion from planarity, which in turn lowers the rotational barrier around the amide C-N bond nih.govacs.org. For example, in a computational study of N,N-Boc2 amides, the introduction of a tert-butyl group resulted in a large twist angle of 73.5° to avoid steric clashes nih.govrsc.org.

The rotational barrier of the tert-butyl group itself is influenced by its environment. While often considered to have a relatively low barrier to rotation, packing forces in a crystal lattice can hinder this motion.

The table below presents representative computational data for the rotational barriers in related amide systems, illustrating the impact of steric hindrance.

| Compound System | Bond of Rotation | Calculated Rotational Barrier (ΔG‡) | Reference |

| N,N-Boc2 formamide | Amide C-N | 8.5 kcal/mol | rsc.org |

| N,N-Boc2 amide with tert-butyl | Amide C-N | Lowered due to steric clash | nih.govrsc.org |

| Tertiary Enamides (general) | Amide N-CO | 14.0 - 20.0 kcal/mol | acs.org |

This table provides illustrative data from related systems to contextualize the potential dynamics in this compound.

Computational Chemistry Investigations of 4 Tert Butyl N Octylbenzamide

Quantum Chemical Calculations (Density Functional Theory, ab initio methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of atoms in 4-tert-butyl-N-octylbenzamide. wikipedia.org These first-principles approaches solve approximations of the electronic Schrödinger equation to determine molecular properties. wikipedia.org

Electronic Structure: Analysis of the electronic structure provides insight into the molecule's reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the amide group, indicating regions susceptible to electrophilic attack. The LUMO is often centered on the carbonyl carbon and the aromatic ring, highlighting areas prone to nucleophilic attack. youtube.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties. researchgate.net

Table 4.1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Predicted Value | Description |

|---|---|---|

| C=O Bond Length | ~1.24 Å | Typical double bond length for an amide carbonyl group. |

| C-N (amide) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond due to resonance. |

| Benzene (B151609) Ring C-C Bond Lengths | ~1.39 - 1.41 Å | Aromatic C-C bonds, with slight variations due to substituents. |

| N-C (octyl) Bond Length | ~1.47 Å | Standard C-N single bond length. |

| C-C (tert-butyl) Bond Length | ~1.54 Å | Standard C-C single bond length. |

This interactive table is based on theoretical data from analogous compounds.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of molecules. mdpi.com For a molecule with a long aliphatic chain like this compound, MD is essential for exploring its vast conformational space.

An MD simulation models the molecule as a collection of atoms interacting through a defined force field (e.g., AMBER, GROMOS). mdpi.com The simulation calculates the trajectories of atoms over time by solving Newton's equations of motion, providing a view of the molecule's dynamic behavior in a simulated environment (e.g., in a solvent like water or chloroform).

For this compound, a key area of investigation would be the conformational preferences of the N-octyl chain. The simulation would track the dihedral angles along the chain's carbon backbone to identify the most populated conformational states (e.g., gauche vs. anti). Furthermore, the simulation can reveal the flexibility of the entire molecule, including the rotation around the phenyl-carbonyl and carbonyl-nitrogen bonds. The bulky tert-butyl group can sterically hinder certain orientations, influencing how the molecule interacts with its environment. wikipedia.orglibretexts.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. rsc.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS).

Theoretical predictions for this compound would help in assigning the signals in its experimental ¹H and ¹³C NMR spectra. The calculations would show distinct chemical shifts for the aromatic protons, the tert-butyl protons, and the protons along the octyl chain, with values influenced by their chemical environment.

Table 4.2: Theoretically Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3350 - 3450 | Stretching of the amide N-H bond. |

| C-H Stretch (Aromatic) | ~3050 - 3100 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | ~2850 - 2970 | Asymmetric and symmetric stretching of CH₂, CH₃ groups in the octyl and tert-butyl moieties. derpharmachemica.com |

| C=O Stretch (Amide I) | ~1650 - 1680 | Carbonyl stretching, a strong and characteristic amide band. |

| N-H Bend (Amide II) | ~1530 - 1570 | A coupled vibration of N-H bending and C-N stretching. |

This interactive table is based on theoretical data from analogous compounds.

Vibrational Frequencies: The simulation of vibrational spectra (Infrared and Raman) is achieved by calculating the second derivatives of the energy with respect to atomic displacements. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. core.ac.uk For this compound, these calculations can identify characteristic vibrational modes. Comparing the theoretical spectrum with an experimental one allows for a detailed and confident assignment of the observed absorption bands. rasayanjournal.co.inresearchgate.net

Reaction Mechanism Studies of Synthetic Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. A plausible synthetic route to this compound is the nucleophilic acyl substitution reaction between 4-tert-butylbenzoyl chloride and n-octylamine.

Prediction of Structure-Reactivity and Structure-Property Relationships

By combining the insights from quantum mechanics and molecular dynamics, it is possible to predict structure-reactivity and structure-property relationships.

Structure-Reactivity: The electronic parameters calculated via DFT, such as the HOMO-LUMO energies and the distribution of electrostatic potential on the molecule's surface, can predict its chemical reactivity. youtube.com For example, regions of negative electrostatic potential (often near the carbonyl oxygen) indicate sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack. These models can help explain why the molecule reacts in a certain way and can be used to compare the reactivity of a series of related compounds. chemrxiv.org

Structure-Property: MD simulations can predict physical properties related to the molecule's dynamics and intermolecular interactions. For instance, the conformational flexibility of the octyl chain and the steric bulk of the tert-butyl group will influence properties like solubility, melting point, and the ability to self-assemble or pack in a solid state. By understanding how the molecule's structure dictates its behavior at a microscopic level, its macroscopic properties can be rationalized and predicted.

Supramolecular Chemistry and Self Assembly Behavior of 4 Tert Butyl N Octylbenzamide Analogues

Role of the N-Octyl Chain in Directed Self-Assembly and Ordered Structure Formation

The N-octyl chain is a primary director of self-assembly, largely through hydrophobic interactions and van der Waals forces. cambridge.orgnih.govd-nb.info As a long, flexible, non-polar tail, its tendency to minimize contact with any polar environment drives molecular aggregation. cambridge.orgd-nb.info This "hydrophobic effect" is a fundamental driving force that brings the molecules into close proximity, enabling more specific, directional interactions to take over. cambridge.org

Once aggregated, the alignment of multiple octyl chains facilitates significant van der Waals interactions. While individually weak, the cumulative effect of these forces over the length of the eight-carbon chains provides substantial stabilization to the assembly. nih.govresearchgate.net The length of the N-alkyl chain is a critical parameter that influences the type and stability of the resulting ordered structures. In analogous systems, increasing the alkyl chain length has been shown to enhance the stability of the resulting phases. For instance, longer chains tend to promote more ordered smectic phases over nematic phases in liquid crystals due to increased van der Waals forces and a greater drive for the chains to pack efficiently. mdpi.com This relationship is crucial for designing materials with specific phase behaviors. mdpi.comresearchgate.netnih.gov

The table below, derived from studies on analogous liquid crystalline compounds, illustrates the general effect of alkyl chain length on phase transition temperatures.

| Number of Methylene (B1212753) Groups ('m') | Phase Sequence on Cooling (°C) | Mesophase Temperature Range (°C) |

|---|---|---|

| 3 | Iso → SmCA* → Cry | ~20 |

| 5 | Iso → SmC* → SmCA* → SmXA* → Cry | ~35 |

| 7 | Iso → SmA → SmC* → SmCA* → Cry | ~45 |

Note: Data is illustrative of the general trend where longer alkyl chains ('m') lead to a wider temperature range for liquid crystalline phases (Smectic A, Smectic C, etc.). "Iso" refers to the isotropic liquid phase, and "Cry" to the crystalline solid phase.*

Influence of the 4-tert-Butyl Group on Molecular Recognition and Packing Arrangements

The 4-tert-butyl group, a bulky and sterically demanding substituent, plays a crucial role in modulating the packing of the aromatic cores. researchgate.net Unlike a planar substituent, its three-dimensional shape introduces significant steric hindrance, which can prevent the benzamide (B126) moieties from packing in a dense, co-planar fashion. This steric influence dictates the dihedral angles between adjacent aromatic rings and can lead to less common, but well-defined, crystal packing arrangements. researchgate.netchemrxiv.org

In a study of a related thiourea (B124793) derivative with two independent molecules in the asymmetric unit, the dihedral angles between the terminal benzene (B151609) rings were significantly different at 75.52° and 42.80°, showcasing the conformational flexibility influenced by bulky groups. researchgate.net This prevention of close packing can lower the melting point of the material, which is a critical factor in accessing liquid crystalline phases. rsc.org

Intermolecular Hydrogen Bonding Networks and Their Contribution to Assembly

The secondary amide (–C(O)NH–) functionality is central to the self-assembly of these molecules, acting as both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen, C=O). acs.org This dual nature facilitates the formation of strong and highly directional N-H···O=C hydrogen bonds, which are a primary organizing force in the supramolecular structure. nih.govtandfonline.com

In the vast majority of non-sterically hindered secondary amides, these hydrogen bonds link the molecules head-to-tail, forming infinite one-dimensional (1D) chains or ribbons. nih.govscience.gov This recurring supramolecular pattern is known as a C(4) chain motif in graph-set notation. science.gov These hydrogen-bonded chains create a robust, semi-rigid backbone. The aromatic cores and their substituents (the tert-butyl group) and the N-alkyl chains then arrange themselves around this backbone, leading to the formation of higher-order structures like sheets or bundles. The stability and directionality of the hydrogen-bonding network are paramount; disrupting it, for example by N-methylation to form a tertiary amide, often leads to a complete loss of liquid crystalline behavior or ordered assembly. rsc.org

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) | Reference Motif |

|---|---|---|---|

| N-H···O=C | 2.8 - 3.1 | 150 - 180 | C(4) Chain science.gov |

| N-H···S | ~3.4 | ~160 | Thiourea Analogue researchgate.net |

Exploration of Non-Covalent Interactions (e.g., C-H···π, van der Waals forces, hydrophobic effects)

Beyond the primary hydrogen bonds, a suite of weaker non-covalent interactions provides additional stability and refinement to the supramolecular architecture.

C-H···π Interactions : These interactions involve a C-H bond acting as a weak acid (donor) and an aromatic π-system acting as a weak base (acceptor). In 4-tert-butyl-N-octylbenzamide analogues, both the aliphatic C-H bonds of the octyl chain and the methyl C-H bonds of the tert-butyl group can interact with the π-electron cloud of the benzamide ring. chemrxiv.orgrsc.org Quantum chemical calculations on model systems have shown that these interactions are primarily driven by dispersion forces and can contribute significantly to the stability of a complex, with each interaction providing stabilization energy on the order of 1 kcal·mol⁻¹. mdpi.commdpi.com The presence of bulky tert-butyl groups can increase the prevalence of C-H···π interactions relative to π-π stacking. chemrxiv.org

Van der Waals Forces : These non-directional, distance-dependent attractive forces are ubiquitous but are particularly significant between the long, saturated N-octyl chains. researchgate.net When the hydrogen bonding and hydrophobic effects bring the molecules into an ordered state, the octyl chains can align and pack efficiently, maximizing surface contact and the cumulative van der Waals attraction. nih.gov This interaction is a key reason why longer alkyl chains lead to more stable and ordered (e.g., smectic) phases. mdpi.com

Hydrophobic Effects : The hydrophobic effect is the observed tendency of nonpolar substances to aggregate in an aqueous or polar environment to exclude solvent molecules. cambridge.orgacs.org While these benzamide derivatives are often studied in organic solvents or in the solid state where the hydrophobic effect, in its classic sense, is absent, the underlying principle of solvophobic interactions remains. The incompatibility between the non-polar alkyl and tert-butyl groups and more polar parts of the molecule or solvent drives the initial aggregation, which is a prerequisite for the formation of more ordered structures guided by hydrogen bonding and other specific interactions. cambridge.orgd-nb.info

Investigation of Mesophase Formation and Liquid Crystalline Properties

Molecules that possess both rigid, planar segments (mesogens) and flexible peripheral parts, like this compound, are prime candidates for forming mesophases—states of matter with properties intermediate between those of a crystalline solid and an isotropic liquid. researchgate.net The rigid benzamide core promotes orientational ordering, while the flexible octyl chain provides fluidity and lowers the melting point, making the liquid crystal phase accessible. rsc.org

The strong, directional hydrogen bonding of the amide group typically favors the formation of layered (smectic) or columnar phases. rsc.orgtandfonline.com The long octyl chains further enhance the tendency toward smectic phases, where the molecules align in layers with the chains interdigitated. mdpi.com The specific type of mesophase (e.g., nematic, smectic A, smectic C) and the temperatures at which these phases are stable are highly sensitive to the molecular structure. researchgate.net Increasing the length of the alkyl chain generally increases the stability and temperature range of the smectic phases. mdpi.commdpi.com While specific studies on the liquid crystalline properties of this compound are not widely reported, its structural features strongly suggest it would exhibit mesomorphic behavior, likely a smectic phase, upon heating. Experimental verification using techniques such as Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) would be necessary to confirm the existence and characterize the nature of these phases. researchgate.netsemanticscholar.org

Coordination Chemistry of 4 Tert Butyl N Octylbenzamide Derivatives

Design and Synthesis of 4-tert-butyl-N-octylbenzamide as a Ligand Scaffold

The design of this compound as a ligand is predicated on the versatile coordination capabilities of the amide functional group. The synthesis of such N-substituted benzamides is typically achieved through the reaction of a benzoyl chloride with a primary amine. In this case, 4-tert-butylbenzoyl chloride would be reacted with octylamine.

The substituents on the benzamide (B126) scaffold are chosen to impart specific properties to the ligand. The tert-butyl group at the 4-position of the benzene (B151609) ring is a bulky, electron-donating group. It can enhance the solubility of the ligand and its metal complexes in nonpolar organic solvents and can introduce significant steric hindrance, which may influence the coordination geometry and stoichiometry of the resulting metal complexes. thegoodscentscompany.comnist.gov The long N-octyl chain further increases lipophilicity.

The amide moiety itself presents at least two potential donor atoms for coordination: the carbonyl oxygen and the amide nitrogen. humanjournals.com The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand's substituents. asianpubs.org

Formation and Characterization of Metal Complexes

Amide derivatives are known to form stable complexes with a wide range of metal ions. mdpi.com The formation of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. asianpubs.orgrsc.org The resulting complexes can be characterized by various analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form coordination compounds with a variety of ligands, including benzamide derivatives. libretexts.orgnih.govwikipedia.org The coordination chemistry of N-substituted benzamides with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) has been a subject of interest. asianpubs.orgikm.org.mytandfonline.com In these complexes, the benzamide ligand can coordinate to the metal center, acting as a Lewis base by donating a pair of electrons. libretexts.org

Typically, coordination occurs through the carbonyl oxygen atom, which is considered a hard donor. In some cases, especially after deprotonation of the amide proton, the nitrogen atom can also participate in coordination, leading to chelation. asianpubs.org The geometry of the resulting complexes can vary, with octahedral and tetrahedral arrangements being common. researchgate.netlibretexts.org For instance, studies on related N-substituted benzamides have shown the formation of distorted octahedral geometries for Cu(II) and Ni(II) complexes. ikm.org.my

Table 1: Examples of Transition Metal Complexes with Benzamide-Type Ligands

| Metal Ion | Ligand Type | Observed Geometry | Reference |

| Cu(II) | N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide | Distorted Octahedral | ikm.org.my |

| Ni(II) | N-(pyrrolidinobenzyl)benzamide | Octahedral | asianpubs.org |

| Co(II) | N-(pyrrolidinobenzyl)benzamide | Octahedral | asianpubs.org |

| Zn(II) | Benzamide | Tetrahedral | |

| Fe(III) | Niclosamide | Distorted Octahedral | researchgate.net |

Main group metals also form coordination compounds with benzamide ligands. nih.gov The interaction is generally electrostatic in nature, involving the metal cation and the polar amide group. Coordination typically occurs through the carbonyl oxygen atom. Studies on benzamide complexes with metals like Cd(II) have shown the formation of octahedral coordination polymers. The stoichiometry and structure are influenced by the choice of metal, the halide anion, and the organic ligand itself.

Transition Metal Coordination Chemistry

Investigation of Coordination Modes and Stoichiometries

The way a ligand binds to a metal center (coordination mode) and the ratio of ligand to metal (stoichiometry) are fundamental aspects of coordination chemistry. uobabylon.edu.iq For benzamide-based ligands, several coordination modes are possible. The most common is monodentate coordination through the carbonyl oxygen atom. Bidentate coordination, involving both the carbonyl oxygen and the amide nitrogen, can also occur, often forming a stable chelate ring. ias.ac.in

The stoichiometry of the metal complexes is influenced by the size of the metal ion and the steric bulk of the ligand. libretexts.org Common stoichiometries for benzamide complexes include ML₂ and ML₄ types, where M is the metal and L is the ligand. asianpubs.orglibretexts.org For example, studies on N-(pyrrolidinobenzyl)benzamide with Co(II), Ni(II), Cu(II), and Zn(II) indicated the formation of ML₂ type complexes. asianpubs.org The steric hindrance introduced by the tert-butyl group in this compound would likely play a significant role in determining the final stoichiometry of its metal complexes. ias.ac.in

Spectroscopic and Structural Analysis of Metal-Ligand Complexes

A combination of spectroscopic and structural methods is employed to elucidate the structures of metal-ligand complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of amide ligands. researchgate.net Upon coordination of the carbonyl oxygen to a metal ion, the C=O stretching frequency (Amide I band) typically shifts to a lower wavenumber (red shift) due to the weakening of the C=O bond. ias.ac.in Conversely, an increase in the C-N stretching frequency (Amide II and III bands) is often observed. ias.ac.in The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) or metal-nitrogen (M-N) bonds. ikm.org.myresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the ligand's structure in solution. semanticscholar.org Changes in the chemical shifts of the protons and carbons near the coordination site upon complexation can confirm the binding of the ligand to the metal. ikm.org.my For instance, the disappearance of the N-H proton signal can indicate deprotonation and coordination through the nitrogen atom. tandfonline.com

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the metal complexes provide information about the electronic structure and geometry of the coordination sphere. uobaghdad.edu.iq The d-d transitions observed for transition metal complexes are particularly informative for determining the coordination environment (e.g., octahedral vs. tetrahedral). researchgate.net

Table 2: Typical Spectroscopic Data for Benzamide Ligand Coordination

| Spectroscopic Technique | Observation | Interpretation | Reference(s) |

| IR Spectroscopy | Decrease in ν(C=O) frequency (Amide I) | Coordination via carbonyl oxygen | ias.ac.in |

| Increase in ν(C-N) frequency (Amide II/III) | Coordination via carbonyl oxygen | ias.ac.in | |

| Appearance of new bands in the 400-600 cm⁻¹ region | Formation of M-O/M-N bonds | ikm.org.myresearchgate.net | |

| ¹H NMR Spectroscopy | Downfield shift of amide N-H proton | Coordination without deprotonation | semanticscholar.org |

| Disappearance of amide N-H proton signal | Deprotonation and coordination via nitrogen | tandfonline.com | |

| UV-Vis Spectroscopy | Shift in ligand-centered π-π/n-π transitions | Ligand coordination to metal | researchgate.net |

| Appearance of d-d transition bands | Information on coordination geometry | researchgate.netdergipark.org.tr |

Applications in Advanced Materials Science Research

Integration into Polymer Systems: Poly(N-octyl benzamide) and Related Polyaramids

The monomer unit derived from N-octylbenzamide is a key building block for a class of polymers known as polyaramids. These polymers are noted for their potential to form well-defined, high-performance materials.

The synthesis of poly(N-octyl-p-benzamide) is achieved through a chain-growth condensation polymerization (CGCP) method. researchgate.netresearchgate.net This technique offers a significant advantage over traditional step-growth polymerization by allowing for precise control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). nsf.govwiley.com The mechanism relies on the substituent effect to convert a step-growth process into a chain-growth one. This involves deactivating the monomer to prevent self-condensation while activating an initiator or the polymer end group, ensuring that the monomer adds in a chain-like fashion. nsf.gov

Key to this control is the careful selection of the monomer, initiator, and base. researchgate.netwiley.com Research has shown that for the polymerization of methyl 4-octylaminobenzoate, using lithium 1,1,1,3,3,3-hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -10 °C) yields well-defined polymers. researchgate.netresearchgate.net

Detailed Research Findings:

A systematic investigation into the chain-growth polycondensation of poly(N-octyl benzamide) has elucidated the critical roles of various components in achieving polymerization control.

Monomer and Initiator Structure: The reactivity of the monomer's ester group is more dependent on the stability of the leaving alkoxide than the electrophilicity of the carbonyl carbon. researchgate.netnsf.gov For phenyl ester derivatives used as monomers, a more electron-withdrawing character of a para substituent increases the ester group's reactivity. nsf.gov Similarly, initiators containing electron-withdrawing substituent phenyl esters, like p-nitrophenyl ester, lead to polymers with controllable molecular weights and narrow PDIs. researchgate.netwiley.com Conversely, initiators with electron-donating groups result in poor polymerization control, producing polymers similar to those from reactions without any initiator. researchgate.netwiley.com

Role of the Base: The basicity of the non-nucleophilic base used is also crucial. researchgate.netwiley.com Studies have demonstrated that the initiator structure, in combination with the base strength, plays a dominant role in limiting self-initiation and producing well-defined polymers. researchgate.netwiley.com

Solubility and Reaction Conditions: The solubility of the resulting polymer can affect polymerization control. In some cases, as the polymerization of a methyl ester monomer proceeds, the solution can become cloudy, which corresponds to a loss of control. This is hypothesized to be due to the diminished solubility of the polymer being produced or insoluble condensation by-products. nsf.gov

| Parameter | Finding | Source(s) |

| Polymerization Method | Chain-Growth Condensation Polymerization (CGCP) | researchgate.netresearchgate.net |

| Key Base | Lithium 1,1,1,3,3,3-hexamethyldisilazide (LiHMDS) | researchgate.netresearchgate.net |

| Initiator Type for Control | Phenyl esters with electron-withdrawing substituents (e.g., p-nitrophenyl ester) | researchgate.netwiley.com |

| Monomer Reactivity Driver | Stability of the leaving alkoxide group | researchgate.netnsf.gov |

| Factor Affecting Control | Solubility of the forming polymer | nsf.gov |

The controlled nature of chain-growth condensation polymerization allows for the synthesis of complex polymer architectures, such as block copolymers, incorporating the N-octyl benzamide (B126) unit. acs.org

Diblock Copolymers: Well-defined diblock copolymers have been synthesized by the sequential polymerization of different (alkylamino)benzoic acid alkyl esters. acs.org For instance, the polymerization of one type of monomer is initiated, and after it proceeds, a second type of monomer is added to the reaction mixture to grow the second block. acs.org This has been used to create block copolymers consisting of poly(m-benzamide)s and poly(p-benzamide)s with different N-alkyl groups. acs.org In some cases, protecting groups like 4-octyloxybenzyl on the amide nitrogen are used during polymerization and later removed to yield an N-H polyamide segment. researchgate.netacs.orgacs.org

Miktoarm Star Copolymers: An advanced strategy combines chain-growth condensation polymerization (CGCP), styrenics-assisted atom transfer radical coupling (SA ATRC), and ring-opening polymerization (ROP) to create novel miktoarm (μ) star copolymers. researchgate.netnih.gov In this architecture, poly(N-octyl benzamide) (PBA) arms are conjugated with other polymer arms, such as poly(ε-caprolactone) (PCL). researchgate.netnih.gov For example, a well-defined (PBA₁₁)₂-(PCL₁₅)₄ μ-star copolymer has been successfully synthesized. nih.gov

Random Copolymers: Well-defined random copolymers of poly(N-H benzamide-co-N-octyl benzamide) have also been synthesized. nih.gov

| Copolymer Architecture | Synthetic Strategy | Resulting Polymer Example | Source(s) |

| Diblock Copolymer | Sequential chain-growth condensation polymerization | Poly(m-benzamide)-block-poly(p-benzamide) with N-alkyl groups | acs.org |

| Miktoarm Star Copolymer | Combination of CGCP, SA ATRC, and ROP | (Poly(N-octyl benzamide)₁₁)₂-(Poly(ε-caprolactone)₁₅)₄ | nih.gov |

| Random Copolymer | Co-polymerization | Poly(N-H benzamide-co-N-octyl benzamide) | nih.gov |

The unique structures of polymers containing the N-octyl benzamide unit lead to distinct self-assembly behaviors and morphologies.

Nanofibrils: The self-assembly of poly(N-octyl benzamide)-μ-poly(ε-caprolactone) miktoarm star copolymers results in the formation of uniform nanofibers. researchgate.net When drop-cast from a 1 wt% solution, these copolymers form clear nanofibers with an average diameter of approximately 20 nm. researchgate.net Grazing-incidence X-ray diffraction (GIXD) studies reveal the crystalline packing within these structures. researchgate.net

Gel Networks: Diblock copolymers containing an N-H poly(benzamide) segment exhibit gelating properties in various solvents. researchgate.netacs.org Scanning electron microscopy (SEM) of these gels shows that the block copolymers self-assemble into three-dimensional network structures that confine the solvent. researchgate.netacs.org

Monolayer Films: The surface morphology of aromatic polyamides with different N-alkyl side chains has been studied using techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM). acs.org While polyamides with shorter alkyl chains (PABAₙ, n=1, 3, 4, 5) form condensed monolayers, those with N-octyl side chains (PABA₈), along with PABA₇, tend to form amorphous polymers and exhibit irregular, shapeless morphologies in monolayers. acs.org This indicates that the length of the N-alkyl side chain significantly influences the packing and ordering of the polymer chains. acs.org

Synthesis of Copolymers and Block Copolymers Incorporating the Benzamide Unit

Use as a Scaffold for Functional Organic Materials (e.g., for optical, electronic, or sensing applications)

The benzamide moiety, particularly when functionalized with groups like N-octyl, serves as a versatile scaffold for designing functional organic materials. The interplay of the rigid aromatic ring, the hydrogen-bonding capability of the amide group, and the solubility-enhancing alkyl chain can be harnessed to create materials with specific electronic and optical properties.

Research into pyrene (B120774) derivatives incorporating an N-octylbenzamide unit demonstrates this potential. mdpi.com In one study, a tetrasubstituted disc-like molecule with a pyrene core was synthesized. mdpi.com The N-octylbenzamide component was included to enhance solubility and to promote self-assembly through hydrogen bonding. mdpi.com The linkage of the pyrene to the benzamide scaffold via an alkyne group extends the π-conjugated system, which is beneficial for fluorescence properties and π-π stacking. mdpi.com Such molecular designs are crucial for developing organic optoelectronic materials for applications like light-emitting diodes and field-effect transistors. mdpi.com

Furthermore, benzamide derivatives are recognized as important components in materials science, including for the development of electronic materials. smolecule.com The N-octyl chain, in particular, enhances the lipophilicity of the molecule, which can be a desirable property for creating materials that interact with specific environments or interfaces. vulcanchem.com While broad applications in sensing are still an emerging area, the fundamental properties of N-octylbenzamide-containing structures make them promising candidates for the development of novel sensors. The ability to form self-assembled structures and the potential for modification of the aromatic ring allow for the creation of specific binding sites or environments that could respond to analytes, forming the basis for future sensing technologies. mdpi.comfrontiersin.org

Future Research Directions and Emerging Avenues

Development of Novel and Green Synthetic Methodologies

The synthesis of N-substituted amides is a cornerstone of organic chemistry, and the development of environmentally benign methods is a key research focus. tandfonline.com Traditional methods for synthesizing compounds like 4-tert-butyl-N-octylbenzamide often involve the use of hazardous reagents and solvents. Future research should prioritize the development of green synthetic routes.

One promising avenue is the direct amidation of 4-tert-butylbenzoic acid with octylamine. Catalytic systems that facilitate this transformation with high atom economy and minimal waste are highly desirable. For instance, the use of water-soluble catalysts, such as porphyrazinato copper(II) complexes, has shown success in the synthesis of other N-substituted amides in aqueous media. scielo.brresearchgate.net Investigating similar catalytic systems for the synthesis of this compound could lead to a more sustainable manufacturing process.

Another green approach to explore is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Furthermore, enzymatic catalysis and the use of alternative, non-toxic solvents are emerging areas that could be applied to the synthesis of this compound. tandfonline.com

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Catalytic Direct Amidation | High atom economy, reduced waste, potential for recyclable catalysts. scielo.br | Development of efficient and selective catalysts that are robust and reusable. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency, potential for higher yields. | Optimization of reaction conditions (temperature, time, catalyst loading) for scalability. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Identification of suitable enzymes and optimization of reaction medium. |

| Aqueous Media Synthesis | Use of a green and abundant solvent, simplified workup procedures. tandfonline.com | Overcoming potential solubility issues of the nonpolar reactants. |

Advanced Spectroscopic and Microscopy Techniques for Real-time Studies

Understanding the formation and behavior of this compound at a molecular level requires advanced analytical techniques. While standard spectroscopic methods like NMR and IR are essential for structural characterization, future research could benefit from techniques that allow for real-time monitoring of its synthesis and self-assembly. publish.csiro.aunih.govfarmaciajournal.com

For instance, in-situ monitoring techniques such as ReactIR (FTIR spectroscopy) could provide valuable kinetic data on the amidation reaction, helping to elucidate reaction mechanisms and optimize conditions. dur.ac.uk Furthermore, advanced microscopy techniques like cryo-TEM could be employed to visualize the supramolecular structures formed by this molecule in solution. nih.gov The application of camera-enabled colorimetric reaction monitoring is another novel approach for tracking amide bond formation in real-time. chemrxiv.org

Table 2: Advanced Analytical Techniques for Future Studies

| Technique | Potential Application for this compound | Information Gained |

|---|---|---|

| In-situ FTIR (ReactIR) | Real-time monitoring of the synthesis from 4-tert-butylbenzoic acid and octylamine. dur.ac.uk | Reaction kinetics, identification of intermediates, mechanism elucidation. |

| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Visualization of self-assembled structures in various solvents. nih.gov | Morphology and dimensions of aggregates (e.g., micelles, fibers). |

| Atomic Force Microscopy (AFM) | Imaging of self-assembled monolayers on surfaces. | Surface morphology, molecular packing, and domain structures. |

| Single-Entity EC-SERS | Studying the formation of a single amide bond at a nano-interface. nsf.gov | Dynamics of bond formation at the single-molecule level. |

Expanding the Scope of Computational Modeling for Complex Systems

Computational chemistry offers a powerful tool to predict and understand the properties and behavior of molecules like this compound, complementing experimental findings. nih.govacs.org Future research should leverage computational modeling to explore its conformational landscape, electronic properties, and interactions within larger systems.

Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties and to study the energetics of different conformers. Molecular dynamics (MD) simulations will be particularly valuable for investigating the self-assembly behavior of this compound. researchgate.netnih.gov These simulations can provide insights into how the interplay of the bulky tert-butyl group and the flexible octyl chain influences the formation of supramolecular structures. Coarse-grained models could be developed to study the assembly process over longer timescales and larger length scales. nih.gov

Table 3: Computational Approaches for In-depth Analysis

| Computational Method | Research Focus for this compound | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of optimized geometry, vibrational frequencies, and electronic properties. mdpi.com | Prediction of IR and NMR spectra, understanding of molecular orbitals. |

| Molecular Dynamics (MD) Simulations | Investigation of self-assembly in different solvent environments. researchgate.netrsc.org | Insights into the structure and stability of aggregates, role of intermolecular forces. |

| Quantitative Structure-Activity Relationship (QSAR) | If biological activity is discovered, predicting the activity of related derivatives. wiley.com | Guidance for the design of new, more potent analogues. |

| Coarse-Grained (CG) Modeling | Simulating large-scale self-assembly and phase behavior. nih.gov | Understanding the formation of macroscopic materials from molecular components. |

Designing Multi-Component Supramolecular Architectures

The self-assembly of benzamide (B126) derivatives into well-defined supramolecular structures is a well-documented phenomenon, driven by hydrogen bonding and π-π stacking interactions. nih.goveurjchem.com The amphiphilic nature of this compound, with its polar amide head and nonpolar tails, makes it an excellent candidate for forming complex, multi-component architectures.

Future research could explore the co-assembly of this molecule with other functional molecules to create novel materials with tailored properties. For example, it could be co-assembled with photoactive or electronically active molecules to create responsive materials. The formation of liquid crystals, gels, or well-defined nanostructures like nanotubes or vesicles could be investigated by systematically varying the solvent, temperature, and concentration. acs.org The study of its interactions with macrocyclic hosts like cucurbiturils could also lead to interesting host-guest complexes with unique properties. mdpi.com

Exploration of New Material Applications Based on Unique Structural Features

The unique combination of a rigid aromatic core with a bulky substituent and a flexible alkyl chain in this compound suggests a range of potential material applications. While specific applications are yet to be explored, we can hypothesize based on the properties of similar benzamide derivatives.

The long octyl chain could impart desirable properties for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), by influencing molecular packing and charge transport. The self-assembly properties could be harnessed for the development of new gelling agents for organic solvents or as templates for the synthesis of nanomaterials. Furthermore, benzamide derivatives have been investigated for their biological activities, and it would be worthwhile to screen this compound for potential applications in pharmaceuticals or agrochemicals. evitachem.comscirp.orgnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-tert-butylbenzoic acid |

| Octylamine |

| N-arylbenzamides |

| N-alkylbenzamides |

| N,N-dialkyl-benzamides |

| N-benzyl-2-phenylacetamide |

| N-benzylbenzamide |

| 4-nitro-N-octylbenzamide |

| 2-hydroxyphenyl benzamides |

Q & A

Basic: What are the recommended synthetic pathways for 4-tert-butyl-N-octylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of 4-tert-butyl-N-ooctylbenzamide involves coupling tert-butyl-substituted benzoyl chloride with octylamine under controlled conditions. Key steps include:

- Amide Bond Formation : Use Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to minimize side reactions like hydrolysis .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) ensures removal of unreacted amines and acyl chloride residues .

- Yield Optimization : Reaction temperature should be maintained at 0–5°C to prevent thermal degradation of intermediates .

Validation : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) and confirm purity using melting point analysis (expected range: 85–90°C) .

Basic: What analytical techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : NMR (CDCl₃) should show distinct peaks for tert-butyl protons (δ 1.3 ppm, singlet) and octyl chain methylene groups (δ 1.2–1.6 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at m/z 333.3 (calculated for C₁₉H₃₁NO) .

- IR Spectroscopy : Look for amide C=O stretching at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Advanced Tip : X-ray crystallography (if crystals are obtainable) resolves bond angles and confirms steric effects of the tert-butyl group .

Basic: How can researchers determine the solubility profile of this compound for formulation studies?

Methodological Answer:

- Solvent Screening : Test solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using the shake-flask method. Expect higher solubility in chloroform (logP ~4.2) due to the hydrophobic octyl chain .

- Quantitative Analysis : Use UV-Vis spectroscopy (λ_max ~270 nm) to measure concentration in saturated solutions .

Note : Pre-saturate solvents with the compound to avoid underestimation .

Advanced: What experimental designs are suitable for evaluating the compound’s potential antimicrobial activity?

Methodological Answer:

- Microbial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–256 µg/mL .

- Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption .

Data Interpretation : Compare MIC values with structurally similar benzamides (e.g., N-tert-butyl-3-chlorobenzamide, MIC ~32 µg/mL) to identify structure-activity relationships .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

Methodological Answer:

- Source Analysis : Verify purity (>95% by HPLC) and storage conditions (e.g., desiccated at −20°C), as degradation products may skew results .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values and assess reproducibility across replicates .

- Structural Confounders : Compare crystallographic data (e.g., bond lengths in tert-butyl groups) to rule out polymorphic variations .

Advanced: What strategies ensure stability of this compound in long-term storage?

Methodological Answer:

- Thermal Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis products .

- Light Sensitivity : Store in amber vials; UV irradiation experiments (254 nm) quantify photodegradation rates .

Best Practice : Lyophilize the compound and store under argon to prevent oxidation .

Advanced: How can researchers leverage crystallography to study interactions with biological targets?

Methodological Answer:

- Co-crystallization : Soak protein crystals (e.g., cytochrome P450 enzymes) with this compound (1 mM in reservoir solution) .

- Data Collection : Use synchrotron radiation (λ = 1.0 Å) for high-resolution (<2.0 Å) structures. Analyze binding pockets with PyMOL .

Key Parameter : Compare torsion angles of the octyl chain in free vs. bound states to assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.